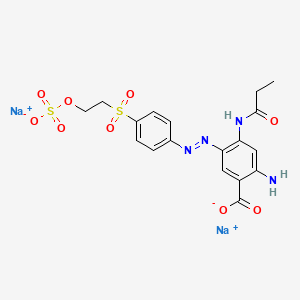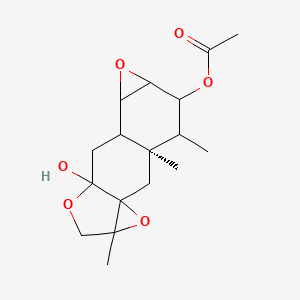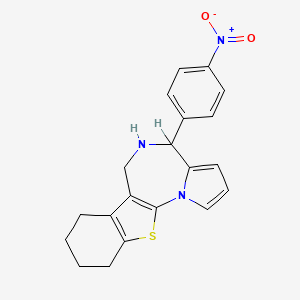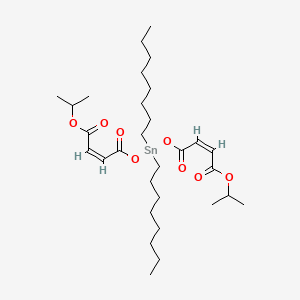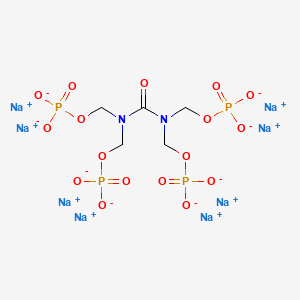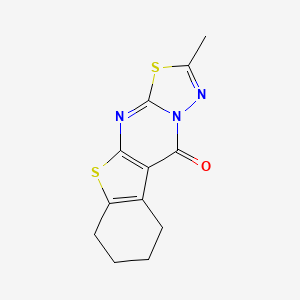
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidinone core linked to a naphthyridine and isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the naphthyridine and isoindole groups allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- stands out due to its unique combination of functional groups. Similar compounds include those with variations in the naphthyridine or isoindole moieties, which may exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
103255-76-1 |
|---|---|
Molekularformel |
C23H18ClN5O5 |
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-5-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)17-11-14(29(33)34)3-4-16(17)23(28)32/h1-6,11,18H,7-10,12H2 |
InChI-Schlüssel |
XXIFPGPYMQLCRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C(=O)CC2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




